molecular formula C19H12ClF2N3OS B2501867 N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-42-5

N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2501867
CAS No.: 897464-42-5
M. Wt: 403.83
InChI Key: MQXFLESQHINGEF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with fluorinated aryl groups. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, antimicrobial pathways, and cancer cell proliferation .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N3OS/c20-15-7-13(5-6-16(15)22)23-18(26)8-14-10-27-19-24-17(9-25(14)19)11-1-3-12(21)4-2-11/h1-7,9-10H,8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXFLESQHINGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by an imidazo[2,1-b][1,3]thiazole moiety and fluorinated phenyl groups. The presence of these functional groups is believed to enhance its biological efficacy.

Biological Activity Overview

Research indicates that compounds with imidazo[2,1-b][1,3]thiazole scaffolds exhibit significant biological activities, including anticancer effects. The following sections detail specific findings related to this compound.

Anticancer Properties

Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole possess notable anticancer activity. For instance:

  • In vitro Studies : A series of imidazo[2,1-b][1,3]thiazole derivatives were tested against various cancer cell lines. One derivative exhibited IC50 values of 0.23 µM against non-small cell lung cancer (HOP-92), 0.33 µM against CNS (SNB-75), and 0.36 µM against renal (A-198) cancer cell lines .
  • Selectivity and Mechanism : The compound shows selectivity towards certain kinases such as ALK5 and P38α, with significant inhibition observed at low concentrations (e.g., IC50 = 1.2 nM for ALK5) . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer proliferation and survival. The thiazole ring's electron-withdrawing properties may enhance the compound's ability to interact with target proteins involved in cancer cell signaling.

Case Study 1: Antimycobacterial Activity

Recent studies have expanded the investigation of imidazo[2,1-b][1,3]thiazole derivatives to include antimycobacterial activity. One study reported that a closely related compound displayed an IC50 of 2.32 µM against Mycobacterium tuberculosis, indicating potential as an antimycobacterial agent .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving various human cancer cell lines (e.g., HepG2 and MDA-MB-231), a related compound demonstrated an IC50 of 1.4 µM against MDA-MB-231 cells compared to sorafenib's IC50 of 5.2 µM . This suggests that the compound may offer enhanced selectivity and potency in targeting specific cancer types.

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50 Value (µM) Comments
AnticancerHOP-92 (Lung Cancer)0.23Significant activity observed
SNB-75 (CNS Cancer)0.33High potency against CNS cancer
A-198 (Renal Cancer)0.36Effective against renal cancer
AntimycobacterialMycobacterium tuberculosis2.32Selective inhibition without acute toxicity
CytotoxicityMDA-MB-2311.4More selective than sorafenib

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit cytotoxic effects against various human cancer cell lines. Specifically, N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has shown promise in:

  • Inhibiting Growth of Cancer Cells : Studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms that involve enzyme inhibition and modulation of signaling pathways .
  • Mechanism of Action : The compound is hypothesized to interact with specific biomolecules, potentially leading to altered gene expression and apoptosis in cancer cells. Molecular docking studies have been employed to elucidate binding interactions with relevant targets .

Antimicrobial Applications

In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Research into similar thiazole derivatives has shown:

  • Broad Spectrum Activity : Compounds with thiazole structures have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. Preliminary findings suggest that this compound could possess similar antimicrobial properties .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against MCF7 breast cancer cells via SRB assay.
Antimicrobial ActivityShowed promising results against various bacterial strains; further research needed to confirm efficacy.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Features
Target Compound 3-Cl-4-F-C6H3, 4-F-C6H4 N/A N/A High fluorination for stability
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) 4-Cl-C6H4, 6-Cl-pyridin-3-yl 72 215–217 Chlorine enhances lipophilicity
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide (5g) 4-F-C6H4, 6-F-pyridin-3-yl 74 211–213 Fluorine improves metabolic stability
N-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5i) C6H5, 4-methylpiperazine 71 132–134 Piperazine moiety enhances solubility
3-(4-Fluorophenyl)-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone (4d) 4-Br-C6H4, 4-F-C6H4 84 279–281 Thiazolidinone ring adds rigidity

Key Observations:

Fluorine vs. Chlorine Substituents : Fluorinated analogs (e.g., 5g ) exhibit higher metabolic stability and lower melting points compared to chlorinated derivatives (e.g., 5f ), attributed to fluorine’s smaller atomic radius and stronger electronegativity .

Biological Activity : Compound 5l (a 4-chlorophenyl analog) demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM) . This suggests that halogenated aryl groups enhance kinase inhibition.

Solubility Modifications : Piperazine-containing derivatives (e.g., 5i ) show improved aqueous solubility, critical for bioavailability .

Pharmacological and Structural Insights

  • Antimicrobial Activity : Compounds like 4a-k (with 4-fluorophenylacetamide tails) exhibit broad-spectrum antibacterial and antifungal activities, likely due to thiadiazole-thiol interactions with microbial enzymes .
  • Crystallographic Data : Structural analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide ) reveal planar configurations favoring π-π stacking in protein binding pockets .

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